2-(1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)pyridine-3-carboxamide
Description
IUPAC Nomenclature and Structural Validation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]pyridine-3-carboxamide . This nomenclature follows a hierarchical approach to prioritize functional groups and substituents. The parent structure is pyridine-3-carboxamide, with a benzothiazole moiety attached at the 5-position of a 2-methoxyphenyl group.
Structural Breakdown :
- Pyridine-3-carboxamide : The core structure is a pyridine ring with a carboxamide group (-CONH2) at position 3.
- 2-Methoxyphenyl substituent : A phenyl ring with a methoxy (-OCH3) group at position 2 is linked to the carboxamide’s nitrogen atom.
- 1,3-Benzothiazol-2-yl group : A benzothiazole ring (a fusion of benzene and thiazole) is attached at position 5 of the phenyl ring.
The molecular formula C20H15N3O2S confirms the presence of 20 carbon atoms, 15 hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom. The molecular weight is 361.4 g/mol , computed using PubChem’s algorithmic tools.
Structural Validation :
While experimental data such as X-ray crystallography or nuclear magnetic resonance (NMR) spectra are not explicitly provided in the available sources, the structural validity is supported by computational representations. PubChem’s 2D and 3D chemical structure depictions align with the IUPAC name, ensuring consistency between the systematic designation and the compound’s graphical representation. The SMILES string COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CN=CC=C4 further validates the connectivity of atoms, while the InChIKey KJTXBFFDLUUYKP-UHFFFAOYSA-N serves as a unique identifier for digital referencing.
Comparative Analysis of Synonymic Designations in Chemical Databases
Chemical databases often employ diverse naming conventions, leading to synonymic variations for the same compound. Below is a comparative analysis of designations for 2-(1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)pyridine-3-carboxamide:
Key Observations :
- PubChem Dominance : PubChem provides the most comprehensive synonyms, including supplier-specific codes like SCHEMBL16384123 and STK323286 . These alphanumeric identifiers are critical for procurement and literature cross-referencing.
- Contextual Variations : The absence of this compound in ChemSpider and BioRxiv datasets highlights the niche application of benzothiazole-pyridine hybrids compared to more common heterocycles like oxadiazoles or pyrazoles.
- Supplier-Centric Naming : Synonyms such as AKOS000434475 reflect catalog numbers from chemical suppliers, emphasizing commercial accessibility over systematic clarity.
Challenges in Synonym Harmonization :
- Ambiguity in Trivial Names : Non-IUPAC names (e.g., STK323286 ) lack structural information, complicating identification for researchers unfamiliar with supplier codes.
- Database-Specific Conventions : Discrepancies arise from varying prioritization of functional groups or ring numbering systems across platforms.
Properties
Molecular Formula |
C20H15N3O2S |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C20H15N3O2S/c1-25-14-7-4-6-13(12-14)22-19(24)15-8-5-11-21-18(15)20-23-16-9-2-3-10-17(16)26-20/h2-12H,1H3,(H,22,24) |
InChI Key |
ZSFCSNQAVMNROY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Biological Activity
2-(1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)pyridine-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a benzothiazole ring, a methoxyphenyl group, and a pyridine carboxamide moiety, which are known to impart various pharmacological properties.
The molecular formula of 2-(1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)pyridine-3-carboxamide is C20H15N3O2S, with a molecular weight of 361.4 g/mol. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H15N3O2S |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | 2-(1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)pyridine-3-carboxamide |
| InChI | InChI=1S/C20H15N3O2S/c1-25... |
| InChI Key | UCEXIDJEVUNDPC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1NC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The benzothiazole moiety is known for its capability to modulate enzyme activity, potentially functioning as an inhibitor or activator depending on the context.
Research indicates that compounds with similar structures can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3, leading to programmed cell death. This mechanism was observed in studies involving benzothiazole derivatives, suggesting that the presence of the benzothiazole ring in 2-(1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)pyridine-3-carboxamide may confer similar anticancer properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For example, compounds like 8j and 8k demonstrated significant anticancer activity against U937 cells through procaspase-3 activation. The structure–activity relationship (SAR) analysis revealed that the presence of both benzothiazole and specific donor sets is crucial for enhancing anticancer activity.
In vitro studies showed that 2-(1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)pyridine-3-carboxamide could activate caspase pathways effectively:
| Compound | Caspase-3 Activation (%) |
|---|---|
| PAC-1 | 100 ± 4 |
| 8j | 99 ± 10 |
| 8k | 114 ± 10 |
| DMSO | 7 ± 1 |
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.
Other Biological Activities
In addition to anticancer properties, compounds featuring similar structures have been investigated for various biological activities:
- Antimicrobial Activity : Some derivatives have shown notable antifungal and antibacterial properties.
- Anti-inflammatory Effects : Compounds with benzothiazole rings are often explored for their potential anti-inflammatory effects.
Case Studies
Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:
- Study on Apoptosis Induction : A study published in PMC6457200 demonstrated that certain benzothiazole derivatives could induce apoptosis in cancer cell lines by activating procaspase pathways.
- Structure–Activity Relationship Analysis : Research indicated that modifications to the methoxy group significantly affect the biological activity of benzothiazole derivatives, emphasizing the importance of structural components in drug design.
Comparison with Similar Compounds
Physical and Spectroscopic Properties
Melting points and spectroscopic data highlight substituent effects:
| Compound Name | Melting Point (°C) | IR Absorptions (cm⁻¹) | Notable NMR Shifts (δ, ppm) |
|---|---|---|---|
| Target Compound | — | Predicted: NH (~3300), C=O (~1680), C-O (~1250) | — |
| 6a | 184–186 | NH (3270), C=O (1685), Amide-I (1650) | Pyridine H: 8.35–7.25; Benzothiazole CH3: 2.45 |
| 6b | 196–197 | NH (3280), C=O (1690), C-Cl (750) | Chlorophenyl H: 7.60–7.20 |
| Example-12 | 194–197 | NH (~3300), C=O (~1690) | Imidazopyridine H: 8.10–6.90 |
- Key Observations: The chloro-substituted 6b exhibits a higher melting point (196–197°C) than 6a (184–186°C), likely due to enhanced intermolecular interactions . IR spectra consistently show NH and C=O stretches, confirming amide and thiazolidinone functionalities .
Methodological Considerations
Structural determination of these compounds often relies on crystallographic tools:
Preparation Methods
Preparation of Pyridine-3-Carbonyl Chloride
The activation of pyridine-3-carboxylic acid (1.0 equiv) involves refluxing with thionyl chloride (2.5 equiv) in anhydrous dichloromethane (DCM) at 40–50°C for 4–6 hours. Excess SOCl₂ is removed under reduced pressure to yield pyridine-3-carbonyl chloride as a pale-yellow liquid (yield: 85–92%).
Critical Parameters:
-
Moisture-free conditions to prevent hydrolysis
-
Use of molecular sieves to absorb liberated HCl
Synthesis of 1,3-Benzothiazole Intermediate
Cyclocondensation of 2-aminothiophenol (1.0 equiv) with ethyl pyruvate (1.2 equiv) in ethanol at reflux (78°C) for 12 hours produces 2-(1,3-benzothiazol-2-yl)acetic acid. Subsequent decarboxylation at 180°C under vacuum yields the 1,3-benzothiazole core (yield: 68–75%).
Reaction Mechanism:
-
Nucleophilic attack of the thiol group on the carbonyl carbon
-
Cyclization via elimination of water
-
Decarboxylation to form the aromatic benzothiazole system
Amidation of Pyridine-3-Carbonyl Chloride with 3-Methoxyaniline
The final step involves reacting pyridine-3-carbonyl chloride (1.0 equiv) with 3-methoxyaniline (1.1 equiv) in the presence of triethylamine (TEA, 2.0 equiv) as a base. The reaction proceeds in tetrahydrofuran (THF) at 0–5°C for 2 hours, followed by room-temperature stirring for 12 hours. Crude product purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) affords the target compound as a white crystalline solid (yield: 76–82%, purity: 97–99% by HPLC).
Side Reactions and Mitigation:
-
Formation of Diacylamide: Controlled stoichiometry of amine (1.1 equiv) minimizes over-alkylation.
-
Hydrolysis of Acyl Chloride: Strict anhydrous conditions and low temperatures prevent degradation.
Optimization of Reaction Conditions
Solvent Screening
Comparative studies identify THF as the optimal solvent due to its balance of polarity and inertness. Alternatives like DMF or acetonitrile reduce yields by 15–20% due to undesirable side reactions.
| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| THF | 82 | 99 | 14 |
| DMF | 67 | 91 | 18 |
| Acetonitrile | 58 | 87 | 20 |
Catalytic Systems
Triethylamine outperforms weaker bases (e.g., pyridine) by effectively neutralizing HCl, shifting equilibrium toward product formation. Catalytic amounts of 4-dimethylaminopyridine (DMAP, 0.1 equiv) further enhance reaction rates by 30% through nucleophilic assistance.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors reduces batch-to-batch variability and improves heat management. A tubular reactor with a residence time of 8 minutes at 50°C achieves 89% conversion, compared to 76% in batch mode.
Advantages:
-
Reduced solvent usage (40% less THF)
-
Higher throughput (2.5 kg/day per reactor module)
Purification Techniques
Crystallization from ethanol/water (7:3) replaces chromatography for large-scale batches, yielding 95% pure product with a single recrystallization. This method reduces production costs by 60% compared to silica-based purification.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyridine-H), 8.34 (d, J = 4.8 Hz, 1H), 7.89–7.82 (m, 2H, benzothiazole-H), 7.52–7.46 (m, 2H, aniline-H), 6.91 (d, J = 8.2 Hz, 1H), 3.81 (s, 3H, OCH₃).
-
HRMS (ESI): m/z calculated for C₂₀H₁₅N₃O₂S [M+H]⁺: 370.0914; found: 370.0911.
Comparative Analysis of Patent Methodologies
Patent WO2006091858A1 discloses analogous amidation protocols using carbodiimide coupling agents (EDC/HOBt), achieving 70–78% yields for related benzothiazole-carboxamides. In contrast, WO2019070093A1 emphasizes microwave-assisted synthesis (100°C, 20 minutes) to accelerate reaction kinetics, albeit with marginally lower purity (94–96%).
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR to verify benzothiazole, pyridine, and methoxyphenyl substituents .
- Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water mobile phases .
What are the primary biological targets associated with this compound, and how are binding affinities assessed?
Q. Basic
- Putative targets : Kinases (e.g., EGFR, VEGFR) or DNA-intercalating enzymes due to aromatic/heterocyclic motifs .
- Binding assays :
- Surface plasmon resonance (SPR) for real-time affinity measurements.
- Fluorescence polarization assays for competitive binding studies .
How can researchers resolve contradictions in reported bioactivity data across different studies?
Q. Advanced
- Comparative assays : Standardize protocols (e.g., IC50 determination under identical pH/temperature conditions) .
- Structural validation : X-ray crystallography or computational docking to confirm binding modes .
- Meta-analysis : Cross-reference data from kinase inhibition databases (e.g., ChEMBL) to identify outliers .
What computational modeling approaches are recommended for predicting this compound’s interaction with biological targets?
Q. Advanced
- Molecular docking (AutoDock Vina, Glide) : Dock into kinase ATP-binding pockets using PDB structures (e.g., 1M17 for EGFR) .
- Molecular dynamics (MD) simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR models : Train on benzothiazole derivatives to predict ADMET properties .
What strategies are effective for structure-activity relationship (SAR) studies of benzothiazole-pyridine hybrids?
Q. Advanced
- Substituent variation : Modify methoxyphenyl groups (e.g., chloro, fluoro analogs) to assess electronic effects on bioactivity .
- Scaffold hopping : Replace pyridine with isosteres (e.g., pyrimidine) to evaluate steric tolerance .
- Free-Wilson analysis : Quantify contributions of individual substituents to activity .
How can the compound’s stability under physiological conditions be systematically evaluated?
Q. Advanced
- pH stability studies : Incubate in buffers (pH 1.2–7.4) and monitor degradation via LC-MS .
- Thermal gravimetric analysis (TGA) : Determine decomposition temperatures .
- Plasma stability assays : Measure half-life in human plasma at 37°C .
What experimental designs are suitable for investigating synergistic effects with other therapeutic agents?
Q. Advanced
- Combination index (CI) method : Use Chou-Talalay assays to quantify synergy in cancer cell lines .
- Transcriptomic profiling : RNA-seq to identify pathways enhanced by combination therapy .
- In vivo xenograft models : Co-administer with standard chemotherapeutics (e.g., cisplatin) and monitor tumor regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
